(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride
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Overview
Description
(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with (S)-3-aminopiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
- Adamantane-substituted piperidine analogs
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness: (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWMLIINMFOKBE-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CC(=CC=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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